![molecular formula C15H14ClNO6S2 B14206451 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide CAS No. 634186-34-8](/img/structure/B14206451.png)
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide is a chemical compound with a molecular weight of 403.8604 daltons It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group
准备方法
The synthesis of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,4-di(methanesulfonyl)aniline.
Coupling Reaction: The starting materials undergo a coupling reaction in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
化学反应分析
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:
5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide: This compound shares structural similarities but differs in its functional groups and overall molecular structure.
Methanesulfonyl chloride: While not structurally identical, methanesulfonyl chloride is a related compound used in similar chemical reactions and synthetic processes.
属性
CAS 编号 |
634186-34-8 |
|---|---|
分子式 |
C15H14ClNO6S2 |
分子量 |
403.9 g/mol |
IUPAC 名称 |
N-[2,4-bis(methylsulfonyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO6S2/c1-24(20,21)10-4-5-12(14(8-10)25(2,22)23)17-15(19)11-7-9(16)3-6-13(11)18/h3-8,18H,1-2H3,(H,17,19) |
InChI 键 |
BSKQAAOGJIFFII-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
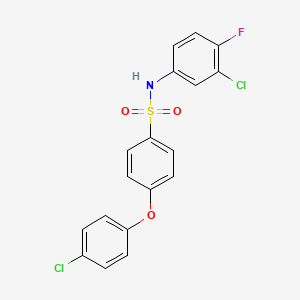
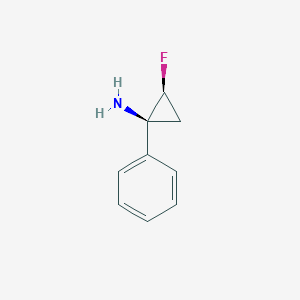
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
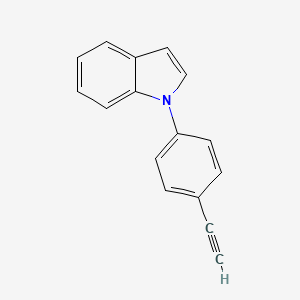
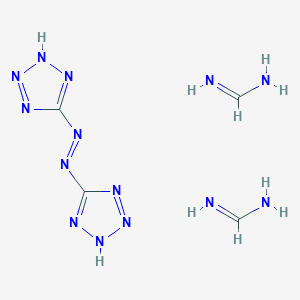
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
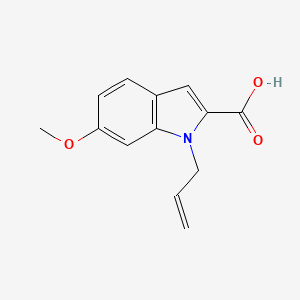
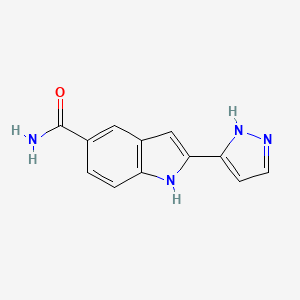
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)
